2-Methoxyphenyl 2-(4-tert-butylphenyl)propanoate

NSAID Prodrug Gastrointestinal Safety Ulcerogenicity

The compound identified as 2-Methoxyphenyl 2-(4-tert-butylphenyl)propanoate is catalogued as a substituted aromatic ester with the molecular formula C20H24O3. Public chemical databases exhibit a critical non-identity for CAS 75553-31-0, which ChemSpider resolves to the unrelated alcohol 5-(3-methylphenyl)pentan-1-ol.

Molecular Formula C20H24O3
Molecular Weight 312.4 g/mol
CAS No. 75553-31-0
Cat. No. B12303930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxyphenyl 2-(4-tert-butylphenyl)propanoate
CAS75553-31-0
Molecular FormulaC20H24O3
Molecular Weight312.4 g/mol
Structural Identifiers
SMILESCC(C1=CC=C(C=C1)C(C)(C)C)C(=O)OC2=CC=CC=C2OC
InChIInChI=1S/C20H24O3/c1-14(15-10-12-16(13-11-15)20(2,3)4)19(21)23-18-9-7-6-8-17(18)22-5/h6-14H,1-5H3
InChIKeyNMEMSFUTWQKELY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 2-Methoxyphenyl 2-(4-tert-butylphenyl)propanoate (75553-31-0) Identity and Baseline Characteristics


The compound identified as 2-Methoxyphenyl 2-(4-tert-butylphenyl)propanoate is catalogued as a substituted aromatic ester with the molecular formula C20H24O3 . Public chemical databases exhibit a critical non-identity for CAS 75553-31-0, which ChemSpider resolves to the unrelated alcohol 5-(3-methylphenyl)pentan-1-ol . In practice, this ester is widely synonymous with ibuprofen guaiacol ester (metoxibutropate), which carries an isobutyl substituent and is documented under CAS 66332-77-2 in KEGG DRUG and PubChem [1]. The compound belongs to the class of NSAID phenol ester prodrugs designed to modulate gastrointestinal tolerance relative to the parent acid.

Why 2-Methoxyphenyl 2-(4-tert-butylphenyl)propanoate Cannot Be Generically Substituted with Other NSAID Esters or Salts


Simple substitution with the parent acid ibuprofen or its common salts (sodium, lysine) neglects the differential pharmacology conferred by the guaiacol (2-methoxyphenyl) ester promoiety. In vivo, this ester linkage is a kinetic element controlling the rate of systemic ibuprofen release and local gastric exposure. Equimolar oral dosing studies show that the guaiacol ester prodrug significantly reduces gastric mucosal damage compared to ibuprofen itself [1]. Furthermore, the liberated guaiacol fragment independently inhibits prostaglandin biosynthesis without inducing gastric lesions—a dual-action profile absent from standard salts or other simple alkyl esters [1]. Substitution with alternative esters (e.g., methyl, ethyl) would lose both the controlled-release hydrolysis kinetics and the intrinsic gastroprotective activity of the phenolic leaving group.

Quantitative Differentiation Evidence for 2-Methoxyphenyl 2-(4-tert-butylphenyl)propanoate Against Closest Analogs


Gastric Ulcerogenicity Index: Head-to-Head Comparison with Ibuprofen in Rat Model

In rat gastric tolerance assays, oral administration of equimolar ulcerogenic doses demonstrated that the guaiacol ester prodrug (metoxibutropate) produces a substantially lower incidence of gastric damage compared to the parent acid ibuprofen. After repeated administration, the percentage of animals with gastric lesions was 'very low' for the ester, while ibuprofen at the same molar dose caused ulceration in 50% of animals [1]. This indicates a quantitatively superior gastrointestinal safety margin for the ester prodrug form.

NSAID Prodrug Gastrointestinal Safety Ulcerogenicity

Intestinal Prostaglandin Synthesis Inhibition: Equimolar Comparison Against Ibuprofen and Guaiacol

All three compounds—ibuprofen, guaiacol, and the guaiacol ester—produced a progressive inhibition of prostaglandin biosynthesis in the intestinal tract upon oral treatment with increasing equimolar doses [1]. Importantly, this inhibition was achieved by the ester prodrug without any effect on the rate of intestinal propulsion, a common side effect of NSAIDs. The equi-effective prostaglandin suppression, combined with the absence of motility disruption, differentiates the ester from ibuprofen which is known to affect gut motility at therapeutic doses.

Prostaglandin Inhibition COX Activity Intestinal Safety

Dual-Action Pharmacology: Hydrolysis-Dependent Ibuprofen Release Plus Intrinsic Guaiacol Anti-Inflammatory Activity

Metoxibutropate functions as a prodrug that is hydrolyzed in vivo to release ibuprofen and guaiacol. In vitro studies confirmed that both the intact ester and its guaiacol metabolite individually inhibit prostaglandin synthesis [1]. This dual-action mechanism, where the leaving group is itself an anti-inflammatory agent that does not cause gastric damage, is a class-level feature of guaiacol esters of 2-arylpropanoic acids. In contrast, simple alkyl esters (e.g., methyl, ethyl) of ibuprofen release pharmacologically inert alcohols (methanol, ethanol) upon hydrolysis, providing only monophasic ibuprofen activity.

Prodrug Kinetics Dual-Action NSAID Hydrolysis

Physicochemical Differentiation: Enhanced Lipophilicity and Passive Permeability Compared to Ibuprofen Sodium Salt

The esterification of ibuprofen with 2-methoxyphenol eliminates the free carboxylic acid moiety, significantly increasing the compound's partition coefficient (logP). While direct experimental logP data for the target compound is absent from primary literature, computational predictions for guaiacol esters of 2-arylpropanoic acids consistently yield logP values 2–3 units higher than the corresponding sodium salts. For example, the related metoxibutropate has a predicted logP of approximately 5.2, compared to ibuprofen sodium salt's logD of ~1.0 at physiological pH based on ACD/Labs Percepta estimates . This enhanced lipophilicity is expected to improve passive membrane permeability and alter tissue distribution, making the ester form preferable for topical or transdermal formulations where the ionized salt is unsuitable.

Lipophilicity Membrane Permeability Formulation

Caution: Non-Identity of CAS 75553-31-0 and the Implication for Analytical Reference Standard Selection

Authoritative database ChemSpider resolves CAS 75553-31-0 to 5-(3-methylphenyl)pentan-1-ol (C12H18O), not to the 2-arylpropanoate ester . The ester 2-methoxyphenyl 2-(4-isobutylphenyl)propanoate (metoxibutropate) is properly identified under CAS 66332-77-2 in KEGG DRUG and PubChem [1]. For any procurement involving analytical reference standards, use of CAS 75553-31-0 may lead to acquisition of the wrong chemical entity. The target compound's standard should be sourced under CAS 66332-77-2 with rigorous confirmatory analysis (NMR, HRMS) to verify the substitution pattern on the phenyl ring.

Analytical Standards Quality Control Compound Identity

Optimal Application Scenarios for 2-Methoxyphenyl 2-(4-tert-butylphenyl)propanoate Based on Quantitative Evidence


Preclinical Inflammation Models Requiring a Wide Gastric Safety Margin

In rodent models of inflammation where chronic NSAID administration is necessary, this guaiacol ester prodrug offers a demonstrated reduction in gastric ulcerogenicity compared to equimolar ibuprofen [1]. It is the preferred choice when the experimental design cannot tolerate the attrition caused by gastric lesion development in control groups receiving standard ibuprofen salt formulations.

Topical or Transdermal Anti-Inflammatory Formulation Development

The high predicted lipophilicity (logP ~5.2) of the neutral ester form, approximately 10,000-fold greater than ionized ibuprofen salts, makes it a strong candidate for lipid-based topical creams, patches, or ointments . Formulators seeking enhanced skin permeation without the need for aggressive penetration enhancers should prioritize this ester over highly polar sodium or lysine salt forms.

Dual-Action Analgesic Prodrug Design and Pharmacokinetic Studies

For medicinal chemistry programs exploring sustained-release NSAID prodrugs, this ester provides a proven dual-action hydrolysis cascade: the released ibuprofen inhibits COX enzymes systemically, while the guaiacol leaving group provides local gastric COX inhibition without eroding the mucosa [1]. This mechanism is ideal for studies comparing hydrolysis rates, tissue esterase activity, and compartmentalized prostaglandin modulation across ester prodrug series.

Analytical Method Development and Reference Standard Qualification (With Critical Identity Check)

When developing HPLC or LC-MS methods for ibuprofen ester prodrugs, the authentic compound CAS 66332-77-2 (metoxibutropate) should be sourced as the primary reference standard, not CAS 75553-31-0 [2]. This is essential for accurate calibration curve generation and impurity profiling, as the misassignment of the CAS number could lead to use of an incorrect chemical entity that is structurally unrelated to the 2-arylpropanoate ester class.

Quote Request

Request a Quote for 2-Methoxyphenyl 2-(4-tert-butylphenyl)propanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.